molecular formula C26H46O19 B14282293 Propyl alpha-ristotetraoside CAS No. 126990-49-6

Propyl alpha-ristotetraoside

Cat. No.: B14282293
CAS No.: 126990-49-6
M. Wt: 662.6 g/mol
InChI Key: DJCKAMCJNTUQIV-UHFFFAOYSA-N
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Description

Propyl alpha-ristotetraoside is a complex carbohydrate derivative known for its unique structural properties and potential applications in various scientific fields. It is a glycoside composed of a propyl group attached to a ristotetraose sugar moiety. This compound has garnered interest due to its potential biological activities and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl alpha-ristotetraoside typically involves the glycosylation of ristotetraose with a propyl alcohol derivative. The reaction is often catalyzed by an acid or enzyme to facilitate the formation of the glycosidic bond. The process may involve several steps, including the protection and deprotection of hydroxyl groups to ensure selective glycosylation.

Industrial Production Methods

Industrial production of this compound may involve large-scale glycosylation reactions using optimized conditions to maximize yield and purity. The use of biocatalysts, such as glycosyltransferases, can enhance the efficiency of the process. Additionally, purification techniques like chromatography are employed to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

Propyl alpha-ristotetraoside can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction of the glycosidic bond can lead to the formation of simpler sugar alcohols.

    Substitution: The propyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of this compound aldehyde or carboxylic acid derivatives.

    Reduction: Production of this compound alcohols.

    Substitution: Generation of various substituted this compound derivatives.

Scientific Research Applications

Propyl alpha-ristotetraoside has diverse applications in scientific research, including:

    Chemistry: Used as a model compound for studying glycosylation reactions and carbohydrate chemistry.

    Biology: Investigated for its potential role in cellular signaling and as a substrate for glycosidase enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of complex carbohydrates and as a precursor for the production of bioactive compounds.

Mechanism of Action

The mechanism of action of propyl alpha-ristotetraoside involves its interaction with specific molecular targets, such as enzymes and receptors. The glycosidic bond in the compound can be cleaved by glycosidase enzymes, releasing the active sugar moiety. This interaction can modulate various biochemical pathways, including those involved in cellular signaling and metabolism.

Comparison with Similar Compounds

Similar Compounds

    Propyl beta-ristotetraoside: Similar structure but with a different glycosidic linkage.

    Methyl alpha-ristotetraoside: Contains a methyl group instead of a propyl group.

    Ethyl alpha-ristotetraoside: Contains an ethyl group instead of a propyl group.

Uniqueness

Propyl alpha-ristotetraoside is unique due to its specific glycosidic linkage and the presence of a propyl group, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with enzymes and receptors, making it a valuable compound for various research applications.

Properties

CAS No.

126990-49-6

Molecular Formula

C26H46O19

Molecular Weight

662.6 g/mol

IUPAC Name

2-[[5-[3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-propoxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C26H46O19/c1-3-4-38-25-21(18(35)15(32)11(43-25)7-39-23-20(37)16(33)12(29)8(2)40-23)45-26-22(17(34)13(30)9(5-27)42-26)44-24-19(36)14(31)10(6-28)41-24/h8-37H,3-7H2,1-2H3

InChI Key

DJCKAMCJNTUQIV-UHFFFAOYSA-N

Canonical SMILES

CCCOC1C(C(C(C(O1)COC2C(C(C(C(O2)C)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(O4)CO)O)O

Origin of Product

United States

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